molecular formula C23H26N2O5 B13394666 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid

Cat. No.: B13394666
M. Wt: 410.5 g/mol
InChI Key: KQZMZNLKVKGMJS-UHFFFAOYSA-N
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Description

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable reagent in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid typically involves the protection of amino acids using the Fmoc group. This process can be achieved through the mixed anhydride method or the acid chloride method . The reaction conditions often include the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is then removed under basic conditions, allowing the amino group to participate in peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid is unique due to its specific structure, which provides stability and efficiency in peptide synthesis. Its ability to be easily removed under basic conditions without affecting other functional groups makes it highly valuable in synthetic chemistry .

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C23H26N2O5/c1-13(2)20(21(26)24-14(3)22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)

InChI Key

KQZMZNLKVKGMJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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